1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Overview
Description
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C7H5F3N4O and its molecular weight is 218.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethyl-containing compounds can be used as starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a known process .
Pharmacokinetics
The compound has a predicted boiling point of 2115±350 °C and a predicted density of 1460±006 g/cm3 (Temp: 20 °C; Press: 760 Torr) .
Result of Action
The activation of the c–f bond in organic synthesis is a challenging task, and trifluoromethyl-containing compounds constitute possible starting materials for the synthesis of diverse fluorinated compounds .
Action Environment
The physical properties of the compound, such as its boiling point and density, may be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions due to its unique structure, which includes a trifluoromethyl group and a cyanomethyl group. These functional groups contribute to its reactivity and interaction with various biomolecules. The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism. Additionally, it binds to proteins and other biomolecules, influencing their activity and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling pathways. It also affects gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, altering their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its activity and effects on cells. Long-term exposure to the compound can result in alterations in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and organ dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its metabolism. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions can lead to changes in the production and utilization of metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing its overall effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall effects on cellular processes .
Properties
IUPAC Name |
2-(cyanomethyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4O/c8-7(9,10)5-3-4(6(12)15)14(13-5)2-1-11/h3H,2H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYYVAXXPCIOJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CC#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.